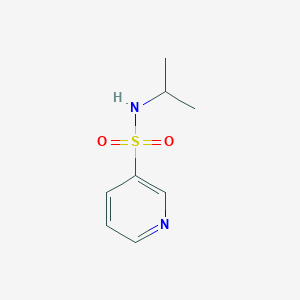

N-(propan-2-yl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Propan-2-yl)pyridine-3-sulfonamide (N-PPSA) is an organic compound that belongs to the class of heterocyclic compounds and is a member of the pyridine family. It is a white crystalline solid that is soluble in water, methanol, and ethanol. N-PPSA has been widely studied in the fields of chemistry and biochemistry due to its diverse applications.

Scientific Research Applications

1. Synthetic Approaches and Applications of Sulfonimidates Sulfonimidates, a class of organosulfur compounds, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . N-isopropylpyridine-3-sulfonamide, being a sulfonimidate, could potentially be used in these applications.

2. Building Blocks for Alternative Sulfur(VI) Compounds Sulfonimidates have been used as building blocks to access alternative sulfur(VI) compounds . This could be another potential application for N-isopropylpyridine-3-sulfonamide.

Alkyl Transfer Reagents

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This suggests that N-isopropylpyridine-3-sulfonamide could be used in similar applications.

Activating Group in Organic Synthesis

The sulfonamide motif has been used as an activating group in organic synthesis . Given that N-isopropylpyridine-3-sulfonamide is a sulfonamide, it could potentially be used in this way.

Protecting Group in Organic Synthesis

Sulfonamides have also been used as protecting groups in organic synthesis . This could be another potential application for N-isopropylpyridine-3-sulfonamide.

Leaving Group in Organic Synthesis

The sulfonamide motif has been used as a leaving group in organic synthesis . N-isopropylpyridine-3-sulfonamide could potentially be used in this application.

Mechanism of Action

Target of Action

N-isopropylpyridine-3-sulfonamide, also known as N-(propan-2-yl)pyridine-3-sulfonamide, is a type of sulfonamide drug . Sulfonamides are known to target dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial folic acid synthesis and regulation of pH and fluid balance in the body, respectively .

Mode of Action

Sulfonamides, including N-isopropylpyridine-3-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, they prevent the incorporation of PABA, a substrate of the enzyme, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth as folic acid is essential for the synthesis of nucleic acids in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by N-isopropylpyridine-3-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the drug prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria .

Pharmacokinetics

The pharmacokinetics of N-isopropylpyridine-3-sulfonamide, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME) processes . . Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by N-isopropylpyridine-3-sulfonamide leads to a decrease in the production of nucleic acids and proteins in bacteria, thereby inhibiting bacterial growth . This makes N-isopropylpyridine-3-sulfonamide effective in treating bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-isopropylpyridine-3-sulfonamide. For instance, sulfonamides have been found to be ubiquitous environmental contaminants due to their widespread use and high resistance to biodegradation . This can lead to long residence times in both water and soil matrices . The presence of sulfonamides in the environment can potentially lead to the development of antibiotic-resistant bacteria .

properties

IUPAC Name |

N-propan-2-ylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-7(2)10-13(11,12)8-4-3-5-9-6-8/h3-7,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVLXVAWZOTQPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropylpyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate](/img/structure/B6496850.png)

![N-(4-fluorophenyl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496852.png)

![N-(4-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496854.png)

![N-(2-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496858.png)

![N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496868.png)

![N-(3-fluorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496869.png)

![N-(3-chlorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496873.png)

![N-[(4-fluorophenyl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496878.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol](/img/structure/B6496884.png)

![N-(3,4-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496898.png)

![2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6496900.png)

![2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B6496905.png)

![6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6496914.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B6496926.png)